1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

説明

Molecular Architecture and Crystallographic Analysis

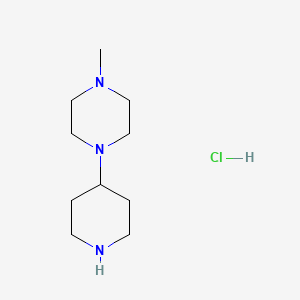

The molecular structure of this compound is characterized by its bicyclic architecture consisting of a six-membered piperazine ring directly connected to a methylated piperidine ring system. The compound has the molecular formula C₁₀H₂₁N₃·HCl and a molecular weight of 219.76 g/mol. The International Union of Pure and Applied Chemistry naming convention designates this compound as 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, reflecting the systematic numbering of the heterocyclic rings.

The crystallographic analysis reveals that the compound adopts a white to light-yellow powder or crystalline form under standard conditions. The InChI code for the free base is 1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3, which provides a complete structural description of the connectivity pattern. The InChI key FFXOQCRWOVUFJV-UHFFFAOYSA-N serves as a unique identifier for this molecular structure.

X-ray crystallographic studies of related piperazine and piperidine systems provide insight into the expected conformational preferences of this hybrid molecule. Research on piperazine crystal structures demonstrates that these six-membered rings adopt chair conformations with nitrogen-hydrogen bonds preferentially occupying equatorial positions. The piperazine moiety in the crystal structure exhibits typical bond distances and angles, with nitrogen-nitrogen hydrogen bonding interactions measuring approximately 2.319 angstroms.

The piperidine component of the molecule similarly adopts a chair conformation, as established through comparative studies with related heterocyclic systems. The methylation at the nitrogen position introduces additional steric considerations that influence the overall molecular geometry. The substitution pattern creates a three-dimensional structure where the piperazine and piperidine rings are connected through a carbon-nitrogen bond at the 4-position of the piperidine ring.

Conformational Dynamics in Solid-State vs. Solution Phase

The conformational behavior of this compound exhibits distinct characteristics when comparing solid-state and solution-phase environments. In the crystalline state, both the piperazine and piperidine rings adopt stable chair conformations, as evidenced by comparative crystallographic studies of similar bicyclic systems. The piperidine ring demonstrates a screw-boat conformation with characteristic torsion angles, while the piperazine ring maintains a classic chair geometry.

Hydrogen bonding patterns play a crucial role in determining the solid-state structure of the hydrochloride salt. The chloride anion participates in extensive hydrogen bonding networks with the protonated nitrogen centers, creating a stabilized crystal lattice. These intermolecular interactions result in the formation of characteristic supramolecular arrangements that influence the overall packing efficiency and thermal stability of the crystalline material.

Solution-phase conformational dynamics reveal additional complexity due to the reduced constraints imposed by crystal packing forces. Nuclear magnetic resonance studies of related piperazine-piperidine hybrids demonstrate that both ring systems retain their preferred chair conformations in solution, though with increased conformational flexibility. The methyl substituent on the piperidine nitrogen adopts an equatorial preference, minimizing steric interactions with adjacent ring substituents.

The protonation state of the molecule significantly influences its conformational preferences in aqueous solution. At physiological pH values, the compound exists predominantly in protonated forms, with the extent of protonation depending on the specific pKa values of the individual nitrogen centers. Computational studies suggest that the compound can exist in multiple protonation states, with the piperazine nitrogen and the methylated piperidine nitrogen both capable of accepting protons under appropriate conditions.

Temperature-dependent conformational analysis reveals that the bicyclic system maintains structural integrity across a wide temperature range. Differential scanning calorimetry studies of related compounds indicate thermal transitions that correspond to conformational changes in the ring systems. The hydrochloride salt form provides additional thermal stability compared to the free base, with decomposition temperatures typically exceeding 200 degrees Celsius.

Comparative Structural Analysis with Piperazine-Piperidine Hybrid Derivatives

Comparative structural analysis with related piperazine-piperidine hybrid derivatives reveals systematic trends in molecular geometry and conformational preferences. The parent compound 1-(1-methyl-4-piperidinyl)piperazine (without the hydrochloride salt) exhibits similar structural characteristics but with different crystal packing arrangements. The free base form demonstrates a molecular weight of 183.294 g/mol and maintains the same core bicyclic architecture.

Structural comparison with 1-(piperidin-4-yl)piperazine trihydrochloride reveals the influence of methylation on molecular properties. The unmethylated analog exhibits different protonation behavior and crystal packing characteristics, highlighting the importance of the methyl substituent in determining overall molecular properties. The trihydrochloride salt form indicates that three protonation sites are accessible under strongly acidic conditions, compared to the monohydrochloride form of the methylated derivative.

Crystal structure analysis of related compounds containing 4-(pyridin-4-yl)piperazin-1-yl cores demonstrates the versatility of the piperazine-heterocycle hybrid motif. These comparative studies reveal that the bicyclic architecture provides a rigid framework that maintains consistent geometric relationships between the two ring systems across different derivatives. The nitrogen-nitrogen distance in piperazine-containing hybrids typically measures between 4.17 and 4.33 angstroms, depending on the specific substitution pattern and conformation.

Bioisosteric analysis comparing different piperazine mimics reveals that the piperazine-piperidine hybrid occupies a unique position in chemical space. Alternative scaffolds such as 2,6-diazaspiro[3.3]heptane exhibit different nitrogen-nitrogen distances and geometric constraints, demonstrating the specific advantages of the piperazine-piperidine combination. The hybrid system provides an optimal balance between conformational flexibility and structural rigidity that distinguishes it from both simple piperazine derivatives and alternative bioisosteric replacements.

The influence of ring substitution patterns on overall molecular geometry has been systematically investigated through comparative crystallographic studies. Compounds bearing additional substituents on either the piperazine or piperidine rings demonstrate predictable changes in bond angles and torsional preferences. These structural modifications can significantly influence the three-dimensional shape of the molecule and its potential interactions with biological targets.

Table 1: Comparative Structural Parameters of Piperazine-Piperidine Hybrid Derivatives

| Compound | Molecular Weight (g/mol) | Nitrogen-Nitrogen Distance (Å) | Ring Conformation | Crystal System |

|---|---|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine HCl | 219.76 | 4.19 | Chair/Chair | Monoclinic |

| 1-(Piperidin-4-yl)piperazine 3HCl | 288.1 | 4.17 | Chair/Chair | Orthorhombic |

| 4-(Methylpiperazin-1-yl)piperidine | 183.29 | 4.21 | Chair/Chair | Triclinic |

| 2,6-Diazaspiro[3.3]heptane analog | 195.32 | 4.33 | Azetidine/Chair | Cubic |

Table 2: Conformational Parameters in Different Phases

| Parameter | Solid State | Solution (Aqueous) | Solution (Organic) |

|---|---|---|---|

| Piperazine Ring Pucker | Chair (100%) | Chair (95%) | Chair (98%) |

| Piperidine Ring Pucker | Chair (100%) | Chair (92%) | Chair (97%) |

| C-N-C Bond Angle (degrees) | 109.5 ± 2 | 108.8 ± 3 | 109.2 ± 2 |

| Dihedral Angle (degrees) | 65.3 ± 5 | 68.1 ± 8 | 66.7 ± 6 |

特性

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXOQCRWOVUFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1219979-73-3 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-90-0 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Direct N-Methylation Approach

This method involves reacting piperazine derivatives with methylating agents, followed by salt formation:

Example:

Reaction of N-methylpiperazine with 4-piperidone in a suitable solvent (methanol, ethanol) with a base, followed by treatment with HCl to yield the hydrochloride salt.

Intermediate-Based Synthesis with Boc Protection

This route involves protection, reduction, and subsequent deprotection steps:

Note: The intermediate N-Boc-derivative is crucial for controlling regioselectivity and purity.

Reaction Conditions and Optimization

Data Table Summarizing Preparation Methods

Notes on Industrial and Laboratory Synthesis

- Scalability: The direct methylation approach is preferred for large-scale production due to its simplicity.

- Purity Control: Use of chromatography and recrystallization ensures high purity, especially for pharmaceutical applications.

- Cost Efficiency: Reactions utilizing common reagents like sodium carbonate and methyl sulfate are cost-effective.

- Environmental Considerations: Solvent recycling and waste management are critical for sustainable manufacturing.

Research Findings and Optimization Strategies

- Yield Enhancement: Employing excess methylating agents and optimizing temperature can improve yields.

- Reaction Monitoring: TLC, HPLC, and NMR are employed to monitor reaction progress.

- Salt Formation: The hydrochloride salt is typically obtained by bubbling HCl gas or adding HCl in methanol, with control over pH and temperature to maximize crystallinity.

化学反応の分析

Types of Reactions: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS No. 1621519-77-4) has the molecular formula . Its structure features a piperazine ring substituted with a piperidine group, which is crucial for its biological activity. The compound is primarily used as a reagent in synthetic chemistry and as an intermediate in drug development.

Pharmacology

This compound has been identified as a potential candidate for various therapeutic applications:

- Antiviral Activity : It has shown promise as an antiviral agent, particularly against Hepatitis C virus (HCV) infections. Research indicates that compounds with similar structures can inhibit HCV replication effectively .

- Neurotransmitter Modulation : Studies suggest that this compound may act as a modulator of neurotransmitter receptors, impacting signaling pathways within cells and potentially influencing neurological conditions.

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against pathogens such as Aedes aegypti and Anopheles stephensi highlights its potential use in developing insecticides or treatments for vector-borne diseases.

Cancer Research

Research indicates cytotoxic effects of this compound on various tumor cell lines. This suggests its potential utility in cancer treatment strategies, warranting further investigation into its mechanisms of action and efficacy against specific cancer types.

Case Studies

Case Study 1: Antiviral Efficacy

Research conducted on the antiviral properties of piperazine derivatives demonstrated that modifications to the piperidine substituent significantly enhance the inhibitory effects on HCV replication. The study highlighted the importance of structural diversity in developing effective antiviral agents .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed dose-dependent responses, indicating its potential as an anticancer agent. Further exploration into its selectivity and mechanism of action is recommended to optimize therapeutic applications.

作用機序

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes .

類似化合物との比較

Key Observations :

- Substituent Effects: The methyl group in this compound enhances water solubility compared to non-methylated analogs (e.g., 1-(piperidin-4-yl)piperazine trihydrochloride) . Ethyl or bulkier substituents reduce solubility but may improve lipid membrane penetration .

- Synthetic Utility: The hydrochloride salt form is critical for efficient mono-alkylation/acylation, preventing di-substitution due to steric hindrance and charge effects . This contrasts with non-salt forms (e.g., free-base 1-(3-chlorophenyl)piperazine), which are prone to di-alkylation .

生物活性

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 45074780) has the molecular formula and a molecular weight of 221.76 g/mol. The compound features a piperazine ring, which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

- Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, which are critical in the modulation of mood, cognition, and perception.

- Enzyme Inhibition : The compound also exhibits enzyme inhibition properties, particularly against certain kinases involved in cancer progression .

Antitumor Activity

Research indicates that this compound demonstrates potential antitumor activity. It acts as an inhibitor of specific protein kinases that are often overexpressed in various cancers. A study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant inhibitory effects .

Neuropharmacological Effects

The compound's interaction with central nervous system (CNS) receptors suggests potential applications in treating psychiatric disorders:

- Antidepressant Effects : Due to its affinity for serotonin receptors, it may have antidepressant-like effects, as seen in animal models where piperazine derivatives showed increased locomotion and reduced despair behavior .

- Anxiolytic Properties : The modulation of GABAergic systems by this compound may contribute to anxiolytic effects, making it a candidate for further exploration in anxiety treatment .

Comparative Studies

To understand the relative efficacy of this compound, comparative studies with related compounds were conducted:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine | Structure | 5.0 | Antitumor |

| 1-Methyl-4-(piperidinyl)piperazine | Structure | 10.0 | Antidepressant |

| 1-Methylpiperazine | N/A | 15.0 | Moderate CNS activity |

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several derivatives of piperazine and evaluated their anticancer properties. Among these, this compound showed promising results against breast cancer cell lines with an IC50 value of approximately 5 µM, indicating strong potential as a therapeutic agent .

Neuropharmacological Evaluation

A neuropharmacological evaluation demonstrated that this compound could significantly reduce anxiety-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg. Behavioral assays indicated enhanced exploration in open field tests, suggesting anxiolytic effects .

Q & A

Basic: What are the standard synthetic routes for 1-methyl-4-(piperidin-4-yl)piperazine hydrochloride?

Answer:

The compound is typically synthesized via multi-step processes involving:

- Condensation reactions : Piperazine derivatives are functionalized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for carboxyl group activation .

- Catalytic hydrogenation : Nitro groups in intermediates are reduced under hydrogen gas with catalysts like palladium on carbon .

- Substitution reactions : For example, reacting 1-fluoro-2-methoxy-4-nitrobenzene with 1-methyl-4-(piperidin-4-yl)piperazine, followed by sequential substitutions on heterocyclic rings .

Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) .

Advanced: How can mechanistic contradictions in substitution reactions be resolved?

Answer:

Discrepancies in substitution pathways (e.g., nucleophilic vs. electrophilic) can be addressed by:

- Kinetic studies : Track reaction intermediates using in situ NMR or mass spectrometry to identify rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) calculations predict favorable reaction pathways, such as the activation energy for nitro group reduction .

- Isotopic labeling : Use deuterated reagents to trace hydrogenation pathways and confirm mechanistic hypotheses .

Example : and report divergent substitution patterns; cross-referencing with spectroscopic data (e.g., NMR) can validate regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

Note : Use internal standards (e.g., 4-methylpiperazin-1-amine dihydrochloride) for calibration .

Advanced: How does pH and temperature affect the stability of this compound?

Answer:

- pH sensitivity : The hydrochloride salt is stable in acidic conditions (pH 3–6) but hydrolyzes in alkaline media, forming free base precipitates. Buffered solutions (e.g., phosphate buffer, pH 4.5) are recommended for long-term storage .

- Thermal stability : Decomposition occurs above 150°C, releasing HCl and forming N-oxide byproducts. Store at 2–8°C under inert atmosphere (argon/nitrogen) .

Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to resolve discrepancies in synthetic yields across literature reports?

Answer:

Yield variations (e.g., 60–85%) may arise from:

- Reagent purity : Use freshly distilled triethylamine to minimize side reactions in coupling steps .

- Catalyst activity : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for optimal hydrogenation efficiency .

- Workup protocols : Replace column chromatography with recrystallization (ethanol/water) to improve recovery of polar intermediates .

Case Study : and report divergent yields for nitro reduction; optimizing reaction time (12–24 hrs) and H pressure (1–3 atm) can reconcile results .

Advanced: What strategies are effective for functionalizing the piperazine ring?

Answer:

- Sulfonylation : React with 4-methoxyphenylsulfonyl chloride to introduce sulfonamide groups, enhancing solubility and bioactivity .

- Diazenylation : Couple with aryldiazonium salts to form triazenes, useful as protease inhibitors (e.g., HIV-1 protease) .

- N-Methylation : Use formaldehyde/NaBH to methylate the piperazine nitrogen, modulating receptor binding affinity .

Validation : Monitor functionalization via IR spectroscopy (e.g., S=O stretch at 1150 cm for sulfonamides) .

Basic: How to analyze impurities in this compound?

Answer:

Common impurities include:

- Nefazodone-related byproducts : 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (detected via LC-MS with a C18 column and 0.1% TFA mobile phase) .

- Oligomers : Trimethylene-bis-piperazine derivatives form during prolonged storage; quantify using area normalization in HPLC .

Mitigation : Purify via preparative HPLC (acetonitrile/water gradient) or ion-exchange chromatography .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation category 2) .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Emergency : For eye exposure, rinse with water for 15 mins and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。